molecular formula C13H7Cl2FO2 B6356752 2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid, 95% CAS No. 1181596-14-4

2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6356752
CAS RN: 1181596-14-4
M. Wt: 285.09 g/mol
InChI Key: SHMLYWPKKGMDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid, or 2,5-DCPFBA, is an organic compound used in a variety of scientific research applications. It is a halogenated benzoic acid, with two chlorine and one fluorine substituents attached to the benzene ring. 2,5-DCPFBA has a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Mechanism of Action

The mechanism of action of 2,5-DCPFBA is not fully understood. However, it is believed to act by binding to and inhibiting the activity of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act by interacting with certain receptors, such as the aryl hydrocarbon receptor.
Biochemical and Physiological Effects
2,5-DCPFBA has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to interact with certain receptors, such as the aryl hydrocarbon receptor. It has also been shown to have anti-inflammatory and anti-oxidative effects, and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The use of 2,5-DCPFBA in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has a low environmental impact. However, there are some limitations to its use. It can be difficult to obtain in large quantities, and it is relatively expensive.

Future Directions

There are a number of potential future directions for research involving 2,5-DCPFBA. These include further studies of its effects on the environment, further studies of its effects on human health, further studies of its effects on the immune system, further studies of its effects on the metabolism of various organisms, and further studies of its potential applications as an antimicrobial agent. Additionally, there is potential for further research into the mechanisms of action of 2,5-DCPFBA, as well as into its potential use as a pharmaceutical agent.

Synthesis Methods

2,5-DCPFBA can be synthesized through a variety of methods. The most common and reliable method is the Friedel-Crafts acylation reaction, which involves the reaction of a chloro-benzoic acid and a fluorine-containing reagent, such as hexafluorobenzene. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually performed at temperatures between 50 and 100 degrees Celsius. The reaction produces 2,5-DCPFBA as a solid, which can be purified by recrystallization.

Scientific Research Applications

2,5-DCPFBA has a variety of scientific research applications. It has been used to study the effects of halogenated compounds on the environment, as well as to investigate the effects of halogenated compounds on human health. It has also been used in studies of the effects of halogenated compounds on the immune system, and in studies of the effects of halogenated compounds on the metabolism of various organisms.

properties

IUPAC Name

2-(2,5-dichlorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-7-1-4-12(15)10(5-7)9-3-2-8(16)6-11(9)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMLYWPKKGMDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653546
Record name 2',5'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid

CAS RN

1181596-14-4
Record name 2',5'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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